Sisapronil

Vue d'ensemble

Description

Sisapronil est une molécule pharmaceutique synthétique conçue pour lutter contre les ectoparasites chez les bovins. Elle appartient à la classe des composés phénylpyrazoles et est principalement utilisée comme ectoparasiticide injectable à action prolongée. Le composé est efficace contre les tiques bovines, les larves de mouches à bœufs, les mouches cornues et la lucilie bouchère .

Applications De Recherche Scientifique

Sisapronil has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in environmental testing and chemical analysis.

Biology: Studied for its effects on various biological systems, including its absorption, distribution, and excretion in animals.

Medicine: Investigated for its potential use in veterinary medicine as an antiparasitic agent.

Industry: Utilized in the development of new antiparasitic formulations and products

Mécanisme D'action

Target of Action

Sisapronil, a member of the phenylpyrazole class of compounds , primarily targets ligand-gated chloride channels . These channels are particularly gated by the neurotransmitter gamma-aminobutyric acid (GABA) . The role of these channels is to regulate the transfer of chloride ions across cell membranes in insects or acari .

Mode of Action

This compound interacts with its targets by binding to the ligand-gated chloride channels . As a result, it blocks the pre-synaptic and post-synaptic transfer of chloride ions across cell membranes in insects or acari .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the neurotransmitter GABA and its associated chloride channels . By blocking these channels, this compound disrupts the normal functioning of the nervous system in insects or acari . The downstream effects of this disruption include uncontrolled activity of the central nervous system and death of the parasites .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, have been studied in rats, dogs, and cynomolgus monkeys . Most of these investigations were done as part of toxicological studies . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of the nervous system in insects or acari . By blocking the transfer of chloride ions across cell membranes, this compound induces uncontrolled activity of the central nervous system . This uncontrolled activity ultimately leads to the death of the parasites .

Analyse Biochimique

Biochemical Properties

Sisapronil binds to ligand-gated chloride channels, particularly those gated by the neurotransmitter gamma-aminobutyric acid (GABA) . This non-competitive blocking of pre-synaptic and post-synaptic transfer of chloride ions across cell membranes in insects or acari leads to uncontrolled activity of the central nervous system and death of the parasites .

Cellular Effects

The cellular effects of this compound are primarily observed in insects or acari, where it disrupts the normal functioning of the central nervous system . It does this by blocking the transfer of chloride ions across cell membranes, which leads to uncontrolled neural activity and ultimately the death of the parasites .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to ligand-gated chloride channels . These channels are typically gated by the neurotransmitter GABA . This compound non-competitively blocks the pre-synaptic and post-synaptic transfer of chloride ions across cell membranes in insects or acari . This results in uncontrolled activity of the central nervous system and death of the parasites .

Temporal Effects in Laboratory Settings

It is known that this compound accumulates in plasma up to 90 days, the last time point of sampling .

Dosage Effects in Animal Models

In animal models, the plasma concentrations of this compound were found to be dose-dependent, but less than dose proportional . In a study, groups of three male and three female fasted Beagle dogs were given a single intravenous this compound dose of 0.5, 1.5, or 5 mg/kg body weight .

Metabolic Pathways

It is known that this compound binds to ligand-gated chloride channels, particularly those gated by the neurotransmitter GABA .

Transport and Distribution

It is known that this compound is stored in the body fat of animals and is slowly released into the animal’s circulatory system and skin .

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with ligand-gated chloride channels, which are typically located in the cell membrane .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

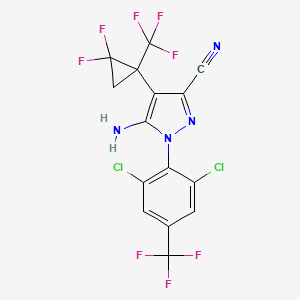

Sisapronil est synthétisé par une série de réactions chimiques impliquant divers réactifs et conditions. La synthèse implique généralement la réaction du 5-amino-1-[2,6-dichloro-4-(trifluorométhyl)-phényl]-4-[2,2-difluoro-1-(trifluorométhyl)cyclopropyl]-1H-pyrazole-3-carbonitrile avec d'autres agents chimiques . Les conditions de réaction sont soigneusement contrôlées pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés.

Méthodes de production industrielle

La production industrielle de this compound implique une synthèse chimique à grande échelle utilisant des équipements et des technologies de pointe. Le processus comprend plusieurs étapes telles que la réaction, la purification et la cristallisation pour produire du this compound en grande quantité. Le produit final est soumis à des mesures rigoureuses de contrôle de la qualité pour garantir qu'il répond aux normes requises .

Analyse Des Réactions Chimiques

Types de réactions

Sisapronil subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Le composé peut être réduit à l'aide d'agents réducteurs appropriés.

Substitution : This compound peut subir des réactions de substitution où un ou plusieurs de ses groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant this compound comprennent le fluorure d'hydrogène, la pyridine et le dichlorométhane. Les réactions sont généralement effectuées à des températures contrôlées et sous agitation pour garantir des résultats optimaux .

Principaux produits formés

Les principaux produits formés à partir des réactions de this compound dépendent des conditions de réaction et des réactifs spécifiques utilisés. Ces produits sont souvent des intermédiaires ou des dérivés de this compound qui ont des propriétés chimiques et physiques différentes .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme étalon de référence dans les tests environnementaux et l'analyse chimique.

Biologie : Étudié pour ses effets sur divers systèmes biologiques, notamment son absorption, sa distribution et son excrétion chez les animaux.

Médecine : Étudié pour son utilisation potentielle en médecine vétérinaire comme agent antiparasitaire.

Industrie : Utilisé dans le développement de nouvelles formulations et produits antiparasitaires

Mécanisme d'action

This compound exerce ses effets en se liant aux canaux chlorures dépendants de ligands, en particulier ceux qui sont activés par le neurotransmetteur acide gamma-aminobutyrique (GABA). Cette liaison bloque le transfert présynaptique et postsynaptique des ions chlorures à travers les membranes cellulaires chez les insectes ou les acariens. Il en résulte une activité incontrôlée du système nerveux central, ce qui entraîne la mort des parasites .

Comparaison Avec Des Composés Similaires

Sisapronil est unique dans sa classe en raison de sa structure chimique spécifique et de son mécanisme d'action. Des composés similaires comprennent d'autres dérivés de phénylpyrazole tels que le fipronil et l'éthiprole. Ces composés agissent également comme des ectoparasiticides mais diffèrent par leurs propriétés chimiques et leurs applications spécifiques .

Liste de composés similaires

- Fipronil

- Ethiprole

- Pyriprole

This compound se distingue par sa nature à action prolongée et son efficacité contre un large éventail d'ectoparasites .

Propriétés

IUPAC Name |

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[2,2-difluoro-1-(trifluoromethyl)cyclopropyl]pyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H6Cl2F8N4/c16-6-1-5(14(20,21)22)2-7(17)10(6)29-11(27)9(8(3-26)28-29)12(15(23,24)25)4-13(12,18)19/h1-2H,4,27H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAVKJPWXSLDSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)(C2=C(N(N=C2C#N)C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H6Cl2F8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856225-89-3, 856225-90-6, 856225-91-7 | |

| Record name | Sisapronil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856225893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sisapronil, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856225906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sisapronil, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856225917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SISAPRONIL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/464VIA2UJG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SISAPRONIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HTT8BIO11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SISAPRONIL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1C8FLW58C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

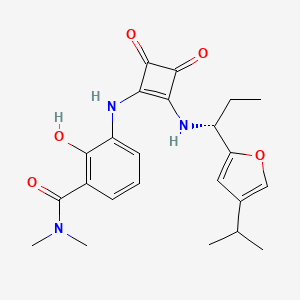

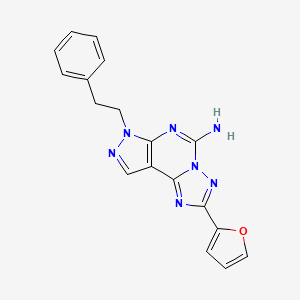

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo[b][1,8]naphthyridin-5(7h)-one](/img/structure/B1680905.png)

![1-(4-{13-Chloro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}piperazin-1-yl)ethan-1-one](/img/structure/B1680906.png)

![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one](/img/structure/B1680909.png)

![2-[2-[(6-methoxy-3-methyl-2H-pyrazolo[3,4-b]quinolin-4-yl)amino]ethoxy]ethanol](/img/structure/B1680910.png)

![7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine, N3-cyclopropyl-7-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B1680918.png)